![molecular formula C23H34N2O2 B601989 5,6-Dehydro Finasteride CAS No. 1329611-51-9](/img/structure/B601989.png)
5,6-Dehydro Finasteride
Übersicht
Beschreibung
5,6-Dehydro Finasteride: is a synthetic compound belonging to the azasteroid family. It is structurally similar to finasteride, a well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia . The molecular formula of this compound is C23H34N2O2, and it has a molecular weight of 370.53 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dehydro Finasteride involves several key steps:
Cyclization: The seco-ketoacid is then cyclized with liquid ammonia in ethylene glycol at 180°C to yield a Δ5-azasteroid.
Hydrogenation: The Δ5-azasteroid is hydrogenated using hydrogen gas (H2) over platinum oxide (PtO2) in acetic acid to produce a saturated aza-steroid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions and scaling up of processes to ensure high yield and purity. The use of advanced techniques such as solid dispersion and solvent evaporation methods can enhance the solubility and dissolution behavior of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dehydro Finasteride undergoes various chemical reactions, including:
Reduction: Hydrogenation of the Δ5-azasteroid intermediate using hydrogen gas over platinum oxide.
Substitution: Dehydrogenation reactions using benzeneseleninic anhydride or DDQ and BSTFA.
Common Reagents and Conditions:
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Hydrogen gas (H2), platinum oxide (PtO2).
Dehydrogenating Agents: Benzeneseleninic anhydride, 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Major Products: The major product formed from these reactions is this compound, with intermediates such as the seco-ketoacid and Δ5-azasteroid being key steps in the synthesis .
Wissenschaftliche Forschungsanwendungen
Dermatological Applications
Androgenetic Alopecia Treatment
5,6-Dehydro Finasteride functions by inhibiting the conversion of testosterone to dihydrotestosterone (DHT), a key factor in androgenetic alopecia (AGA). Clinical studies have demonstrated its efficacy in both men and women suffering from this condition.
Efficacy Data
Other Dermatological Conditions
This compound has also been investigated for its potential benefits in treating other conditions associated with hyperandrogenism, such as:
- Acne Vulgaris : By reducing DHT levels, it may help decrease sebaceous gland activity and acne severity.
- Hirsutism : Clinical evidence supports its use in managing excessive hair growth in women.
- Frontal Fibrosing Alopecia : Emerging studies suggest potential benefits, although further research is needed .
Neurological Applications
Recent studies have explored the role of this compound in treating substance use disorders, particularly opioid use disorder (OUD). Research indicates that finasteride can reduce opioid self-administration in animal models without affecting overall locomotion or feeding behaviors.
Key Findings
- In zebrafish models, finasteride significantly reduced the number of triggering events for opioid self-administration by up to 73% .
- Rat studies corroborated these findings, showing reduced withdrawal symptoms and hyperalgesia when treated with finasteride .
Pharmacological Mechanism
The pharmacodynamics of this compound involves the selective inhibition of type II 5-alpha reductase enzymes. This action leads to decreased levels of DHT not only systemically but also locally within tissues such as the scalp and prostate.
Mechanism Summary
- Inhibition of Testosterone Conversion : By blocking the conversion to DHT, it mitigates androgenic effects linked to various conditions.
- Reduction of DHT Levels : Studies show that finasteride can lower scalp DHT levels by over 60%, which is crucial for its effectiveness in treating hair loss .
Case Study 1: Efficacy in Women with Androgenetic Alopecia
A longitudinal study involving women aged below and above 50 years demonstrated that both finasteride and dutasteride effectively increased hair thickness over three years. The results indicated that younger women experienced superior outcomes with dutasteride compared to finasteride .
Case Study 2: Opioid Use Disorder Management
In a controlled trial using rodent models, finasteride administration resulted in a significant reduction of opioid withdrawal symptoms and cravings. This suggests its potential as an adjunct therapy for OUD management .
Wirkmechanismus
5,6-Dehydro Finasteride, like finasteride, inhibits the enzyme 5α-reductase, which is responsible for converting testosterone into dihydrotestosterone (DHT) . By blocking this conversion, the compound reduces the levels of DHT in the body, leading to decreased androgenic activity. This mechanism is crucial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia .
Vergleich Mit ähnlichen Verbindungen
Finasteride: A well-known 5α-reductase inhibitor used in the treatment of benign prostatic hyperplasia and androgenetic alopecia.
Dutasteride: Another 5α-reductase inhibitor with a broader spectrum of activity, inhibiting both type I and type II 5α-reductase enzymes.
Epristeride: A selective inhibitor of type II 5α-reductase, similar to finasteride.
Uniqueness: 5,6-Dehydro Finasteride is unique due to its specific structural modifications, which provide insights into the structure-activity relationship of 5α-reductase inhibitors. Its role as an impurity standard and reference material further distinguishes it from other similar compounds .
Biologische Aktivität
5,6-Dehydro Finasteride is a derivative of finasteride, a well-known 5α-reductase inhibitor used primarily for treating benign prostatic hyperplasia and androgenetic alopecia. This compound exhibits significant biological activity through its mechanism of inhibiting the conversion of testosterone to dihydrotestosterone (DHT), which is implicated in various androgen-dependent conditions. This article explores the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and effects on neuroactive steroids.
This compound functions as a potent inhibitor of the enzyme 5α-reductase, specifically targeting type II isoforms. This inhibition leads to a decrease in DHT levels, which has been associated with various physiological effects:
- Reduction of DHT : The compound effectively lowers DHT concentrations in serum and scalp skin, which is crucial for conditions like androgenetic alopecia .
- Impact on Neuroactive Steroids : Recent studies indicate that finasteride can alter levels of neuroactive steroids such as dehydroepiandrosterone sulfate (DHEAS), potentially influencing behaviors related to substance use disorders .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its bioavailability and metabolism:
- Absorption and Distribution : Following oral administration, the maximum plasma concentration of finasteride is reached within 1-2 hours. It has a mean steady-state volume of distribution of approximately 76 liters .
- Metabolism : The drug is extensively metabolized in the liver via cytochrome P450 enzymes. Its metabolites exhibit significantly lower inhibitory activity on 5α-reductase compared to the parent compound .
- Excretion : Around 39% of the administered dose is excreted in urine as metabolites, with the remainder eliminated via feces .
Case Study: Neuroactive Steroid Modulation
A study conducted using zebrafish models demonstrated that treatment with finasteride led to an increase in DHEAS levels while decreasing DHEA concentrations. This shift suggests enhanced conversion rates from DHEA to DHEAS in response to finasteride treatment. The accumulation of these steroids was linked to reduced opioid self-administration behaviors in zebrafish, indicating potential therapeutic applications in substance use disorders .
Table 1: Effects of Finasteride on DHT Levels
Dose (mg/day) | Scalp Skin DHT Reduction (%) | Serum DHT Reduction (%) |
---|---|---|
Placebo | 13.0 | - |
0.01 | 14.9 | - |
0.05 | 61.6 | 49.5 |
0.2 | 56.5 | 68.6 |
1 | 64.1 | 71.4 |
5 | 69.4 | 72.2 |
This table summarizes findings from clinical trials showing the dose-dependent effects of finasteride on DHT levels in both scalp skin and serum .
Clinical Implications
The biological activity of this compound extends beyond its role as a hair loss treatment:
- Potential for Treating Prostate Conditions : By lowering DHT levels, it may help manage prostate enlargement and reduce cancer risk associated with high androgen levels.
- Neuropsychiatric Effects : The modulation of neuroactive steroids may offer new avenues for treating mood disorders linked to hormonal imbalances.
Eigenschaften
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFKNSWOVCPIGC-FIIPNDBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1800205-94-0 | |
Record name | delta5-Finasteride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800205940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS)-N-(tert-butyl)-4a,6a-dimethyl-2-oxo2,4a,4b,5,6,6a,7,8,9,9a,9b,10-dodecahydro-1H-indeno[5,4-f]quinoline-7- carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .DELTA.5-FINASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JT9XFZ7LU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.